5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
5747-46-6
VCID:
VC0047936
InChI:
InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25)
SMILES:
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Molecular Formula:
C16H13BrF2N2O3S
Molecular Weight:
431.3 g/mol
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide
CAS No.: 5747-46-6
Reference Standards
VCID: VC0047936
Molecular Formula: C16H13BrF2N2O3S
Molecular Weight: 431.3 g/mol
CAS No. | 5747-46-6 |
---|---|
Product Name | 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide |
Molecular Formula | C16H13BrF2N2O3S |
Molecular Weight | 431.3 g/mol |
IUPAC Name | 5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25) |
Standard InChIKey | XYAVSFJGFIUADD-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Canonical SMILES | COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Synonyms | 11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine |
PubChem Compound | 1397394 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume